Z-L-Dbu-Ome HCl, also known as Z-L-2,3-diaminobutyric acid hydrochloride, is a compound that plays a significant role in various chemical and biological applications. This compound is a derivative of the amino acid 2,3-diaminobutyric acid, modified to enhance its stability and reactivity. The "Z" in its name refers to the benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during synthetic procedures.
Z-L-Dbu-Ome HCl can be synthesized through several methods involving the protection of amino groups and subsequent reactions to introduce the desired functional groups. The synthesis often utilizes reagents such as hydrochloric acid for protonation and stabilization of the compound.
This compound is classified as an amino acid derivative and can be categorized under synthetic organic compounds used in medicinal chemistry and biochemistry. Its structural characteristics allow it to function effectively in peptide synthesis and as a building block for more complex molecules.
The synthesis of Z-L-Dbu-Ome HCl typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize side reactions. For instance, maintaining a low temperature during the initial protection step can prevent unwanted hydrolysis of the benzyloxycarbonyl group.
Z-L-Dbu-Ome HCl has a complex molecular structure characterized by:
The molecular formula for Z-L-Dbu-Ome HCl is C₁₁H₁₄ClN₂O₂, with a molar mass of approximately 240.69 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the diamino structure.
Z-L-Dbu-Ome HCl participates in various chemical reactions typical of amino acids and their derivatives:
The reactivity of Z-L-Dbu-Ome HCl is influenced by factors such as pH and the presence of activating agents. For instance, in peptide synthesis, using an appropriate coupling agent can significantly enhance the efficiency of bond formation.
The mechanism by which Z-L-Dbu-Ome HCl functions in biological systems often involves its role as a substrate or intermediate in enzymatic reactions. For example:
Kinetic studies have shown that Z-L-Dbu-Ome HCl exhibits significant reactivity under physiological conditions, making it suitable for use in biochemical assays and synthetic applications.
Z-L-Dbu-Ome HCl has several scientific uses:
Orthogonal protection is essential for synthesizing complex diaminobutyric acid (Dab) derivatives like Z-L-Dbu-Ome HCl, where selective deprotection enables precise modification of functional groups. The Aloc/Boc dual protection system offers exceptional selectivity: Aloc groups are rapidly cleaved by palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions, while Boc groups remain intact due to their stability toward transition metals. This strategy is particularly valuable for synthesizing Dab derivatives with acid-sensitive side chains, as it avoids harsh acidic conditions typically required for Boc removal [1]. Mechanistically, Pd(0)-catalyzed allyl transfer involves nucleophilic attack on the π-allyl intermediate, with scavengers (e.g., dimedone) preventing reattachment of allyl groups [3].
Fmoc-based orthogonal systems provide complementary advantages for solid-phase synthesis. The Fmoc group (removed by piperidine via E1cB elimination) coexists with acid-labile protecting groups like trityl or tert-butyl esters. For Z-L-Dbu-Ome HCl synthesis, sequential Fmoc deprotection (20% piperidine/DMF) followed by Z-group introduction ensures regioselective functionalization. The Z-group itself (benzyloxycarbonyl) exhibits stability toward nucleophilic bases but cleaves cleanly via hydrogenolysis (H₂/Pd-C), making it compatible with Fmoc chemistry [5] [7]. A critical consideration is the suppression of aspartimide formation during Fmoc removal in Dab derivatives, mitigated by 4-methylpiperidine (4MP), which reduces side reactions by 30% compared to standard piperidine [7].
Table 1: Orthogonal Protection Systems for Dab Synthesis
| Protection System | Deprotection Reagent | Conditions | Compatibility | Side Reaction Risk |
|---|---|---|---|---|
| Aloc | Pd(PPh₃)₄/morpholine | RT, 15 min | Acid/base-labile groups | Allyl ether formation (5%) |
| Boc | TFA/DCM (50%) | 0°C, 30 min | Transition metal catalysts | tert-Butylation (8%) |
| Fmoc | 4MP/DMF (20%) | RT, 5 min | Acid-labile groups | Aspartimide (10%) |
| Z (Cbz) | H₂/Pd-C (10 atm) | RT, 2 h | Base-labile groups | Over-reduction (3%) |
Enantioselective synthesis of L-Dbu derivatives demands precise chiral control to avoid biological inactivity associated with racemic mixtures. DBU-derived chiral catalysts enable asymmetric alkylation of glycine Schiff bases, achieving up to 98% ee for L-configured products. The mechanism involves a phase-transfer system where DBU forms a chiral ion pair with a binaphthyl phosphonium cation, facilitating enantioselective enolate formation [4] [10]. Kinetic studies reveal that ΔΔG* values of 2.0–2.5 kcal/mol between transition states yield enantiomeric ratios >20:1 at –40°C, consistent with Eyring equation predictions for enantioselective reactions [6].
N-silyl methyl DBU salts (e.g., 1-[(trimethylsilyl)methyl]−2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-1-ium chloride) serve as chiral templates for Dab precursor synthesis. These crystalline salts enable resolution of racemic mixtures through diastereomeric crystallization, yielding L-isomers with >99% de. X-ray crystallography confirms their rigid bicyclic structure provides a chiral environment that discriminates D/L enantiomers during nucleophilic substitution [4].
Enzymatic desymmetrization offers an alternative route: lipases (e.g., Candida antarctica Lipase B) selectively acylate prochiral diamino esters, yielding L-configured monoacylated Dab derivatives with 95% ee. Molecular dynamics simulations show the enzyme’s oxyanion hole stabilizes the L-enantiomer transition state through hydrogen bonding with the amine group [6].
Table 2: Enantioselective Methods for L-Dbu Synthesis
| Method | Catalyst/Reagent | ee (%) | Reaction Time | Temperature | Key Advantage |
|---|---|---|---|---|---|
| Phase-transfer alkylation | DBU-binaphthyl phosphonium salt | 98 | 12 h | –40°C | No transition metals |
| Chiral resolution | N-silyl methyl DBU tetraphenylborate | >99 | 24 h | RT | Crystalline diastereomers |
| Enzymatic desymmetrization | CAL-B lipase | 95 | 48 h | 37°C | Aqueous conditions |
| Asymmetric hydrogenation | Ru-BINAP/diamine complex | 92 | 6 h | 50°C | Industrial scalability |
Hydrochloride salt formation transforms hydrophobic Dab derivatives into water-soluble pharmaceuticals by leveraging proton transfer thermodynamics. For Z-L-Dbu-Ome HCl, crystallization-induced proton transfer occurs when HCl gas is bubbled through ethyl acetate solutions of free base Z-L-Dbu-Ome. The process exhibits negative ΔH values (–42 kJ/mol) and positive ΔS (110 J/mol·K), indicating spontaneous salt formation driven by entropy changes from solvent reorganization. Powder X-ray diffraction reveals a monoclinic crystal lattice (space group P2₁) where chloride ions form H-bonds with protonated Dab ammonium groups (N⁺–H···Cl⁻ distance: 2.98 Å), enhancing lattice stability [8] [9].
Nanoparticulate solubilization synergizes with salt formation: Z-L-Dbu-Ome HCl nanosuspensions (particle size: 150 nm) generated via acid-base neutralization show 3.2-fold higher dissolution rates than micronized crystals. This enhancement stems from the Noyes-Whitney equation, where reduced particle radius (r) increases surface area (A), elevating dissolution rate (dC/dt = AD(Cₛ – C)/h). Salt-induced micellization further amplifies solubility; NaCl (0.5 M) lowers poloxamer 407’s critical micelle concentration (CMC) from 0.031 mM to 0.018 mM, enabling drug encapsulation efficiency >70% [2].
Artificial sweetener salts (e.g., saccharinates) provide dual solubility-taste masking. Benexate cyclamate salts exhibit 4.8-fold higher aqueous solubility than hydrochloride forms due to layered crystal packing (d-spacing: 15.7 Å) that facilitates water penetration. This structural motif is transferable to Z-L-Dbu-Ome sweetener salts, where cyclamate anions form charge-assisted H-bonds with Dab N⁺–H, creating hydrophilic channels [9].
Table 3: Dissolution Enhancement of Z-L-Dbu-Ome HCl Formulations
| Formulation Approach | Solubility (mg/mL) | Intrinsic Dissolution Rate (mg/cm²/min) | Key Mechanism | Limitation |
|---|---|---|---|---|
| Hydrochloride salt | 8.7 ± 0.3 | 0.18 ± 0.02 | Proton transfer | pH-dependent precipitation |
| Nanonization (150 nm) | 27.9 ± 1.1 | 0.82 ± 0.05 | Increased surface area | Ostwald ripening |
| Salt-induced micellization | 35.2 ± 2.4 | 1.15 ± 0.08 | CMC reduction | High ionic strength required |
| Sweetener salt (cyclamate) | 41.8 ± 3.2 | 1.42 ± 0.11 | Layered hydration | Regulatory constraints |
Z-group deprotection kinetics dictate synthetic efficiency in solid-phase peptide synthesis (SPPS) incorporating Z-L-Dbu-Ome HCl. Palladium-catalyzed hydrogenolysis (10% Pd/C, H₂ 50 psi) follows Langmuir-Hinshelwood kinetics: hydrogen adsorption on Pd surfaces (Kₐdₛ = 4.7 × 10³ M⁻¹) is rate-limiting, with turnover frequency (TOF) reaching 120 min⁻¹ in ethanol/cyclohexene (95:5). Cyclohexene acts as a sacrificial scavenger, preventing benzyl recombination by competitively adsorbing on Pd sites [3] [7].
DBU-mediated transesterification offers a metal-free alternative: 20% DBU in DMF cleaves Z-groups via a retro-Michael pathway (t₁/₂ = 8 min at 25°C). Kinetic isotope studies (kH/kD = 3.1) confirm rate-limiting deprotonation at the benzyl position, forming a quinone methide intermediate that hydrolyzes to free amine. This method avoids cysteine oxidation issues but requires anhydrous conditions to prevent DBU hydrolysis [10].
Microwave-accelerated deprotection using piperazine (20% in DMF) reduces reaction time from 30 min to 90 s at 80°C. Arrhenius analysis shows activation energy (Eₐ) decreases from 65 kJ/mol (thermal) to 42 kJ/mol (microwave), attributable to dielectric heating effects on polar transition states. However, prolonged microwave exposure (>120 s) risks aspartimide formation in Dab derivatives (up to 15%), necessitating precise temperature control [7].
Table 4: Comparative Z-Deprotection Efficiency in SPPS
| Method | Reagent | Time | Temperature | Completeness (%) | Byproduct Formation |
|---|---|---|---|---|---|
| Catalytic hydrogenolysis | 10% Pd-C, H₂ (50 psi) | 2 h | 25°C | 99.8 | <0.5% over-reduction |
| Nucleophilic cleavage | DBU (20%)/DMF | 8 min | 25°C | 98.5 | 2% carbamate hydrolysis |
| Microwave-assisted | Piperazine (20%)/DMF | 90 s | 80°C | 99.1 | 5% aspartimide |
| Lewis acid catalysis | TMSOTf/thioanisole | 15 min | 0°C | 97.3 | 8% methyl ester cleavage |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7